Penicillin G potassium

Catalog No.
S001851
CAS No.
113-98-4
M.F
C16H17KN2O4S
M. Wt
372.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Penicillin G potassium

CAS Number

113-98-4

Product Name

Penicillin G potassium

IUPAC Name

potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Molecular Formula

C16H17KN2O4S

Molecular Weight

372.5 g/mol

InChI

InChI=1S/C16H18N2O4S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1/t11-,12+,14-;/m1./s1

InChI Key

IYNDLOXRXUOGIU-LQDWTQKMSA-M

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+]

Synonyms

Benpen, Benzylpenicillin, Benzylpenicillin Potassium, Coliriocilina, Crystapen, Or-pen, Parcillin, Pekamin, Pengesod, Penibiot, Penicilina G Llorente, Penicillin G, Penicillin G Jenapharm, Penicillin G Potassium, Penicillin G Sodium, Penicillin Grünenthal, Penilevel, Peniroger, Pfizerpen, Sodiopen, Sodipen, Sodium Benzylpenicillin, Sodium Penicillin, Unicilina, Ursopen, Van-Pen-G

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+]

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+]

Description

The exact mass of the compound Penicillin G potassium is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Penicillins. It belongs to the ontological category of organic potassium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding Bacterial Physiology and Cell Wall Synthesis

Penicillin G potassium's mechanism of action involves inhibiting bacterial cell wall synthesis. It binds to a specific enzyme, transpeptidase, that crosslinks peptidoglycan chains, a crucial component of the bacterial cell wall []. Studying the effects of Penicillin G potassium on bacterial growth helps researchers understand the fundamental processes of cell wall formation in bacteria. This knowledge is vital for developing new antibiotics that target different steps in cell wall synthesis.

Investigating Antibiotic Resistance Mechanisms

The widespread use of Penicillin G potassium has led to the emergence of antibiotic-resistant bacteria. Researchers utilize Penicillin G potassium to study how bacteria develop resistance mechanisms, such as producing enzymes that degrade the antibiotic or modifying their cell wall structure to prevent binding []. This research is crucial for developing strategies to combat antibiotic resistance, a significant public health threat.

In Vitro and In Vivo Studies of Bacterial Infections

Penicillin G potassium serves as a control antibiotic in many scientific studies. Researchers use it to compare the efficacy of new antibiotics against various bacterial strains in both in vitro (laboratory) and in vivo (animal models) experiments []. This comparative approach helps assess the potential of new antibiotics for treating bacterial infections.

Studying Drug Delivery and Pharmacokinetics

Penicillin G potassium is used in pharmacokinetic studies to understand how the body absorbs, distributes, metabolizes, and excretes a drug. By studying Penicillin G potassium's pharmacokinetic profile, researchers can design new antibiotics with improved bioavailability and efficacy [].

UNII

VL775ZTH4C

Related CAS

61-33-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 65 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (98.46%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (35.38%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Penicillin G and V are first generation penicillins that are used widely to treat infections due to susceptible organisms and have been linked rarely and only weakly with idiosyncratic liver injury.

Drug Classes

Antiinfective Agents

Pharmacology

Penicillin G Potassium is the potassium salt form of penicillin G, a broad-spectrum penicillin antibiotic. Penicillin G potassium binds to penicillin binding proteins (PBP), the enzymes that catalyze the synthesis of peptidoglycan, which is a critical component of the bacterial cell wall. This leads to the interruption of cell wall synthesis, consequently leading to bacterial cell growth inhibition and cell lysis.

MeSH Pharmacological Classification

Anti-Bacterial Agents

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

113-98-4
1406-05-9

Wikipedia

Penicillin g potassium

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]- (2S,5R,6R)-, potassium salt (1:1): ACTIVE

Dates

Modify: 2023-09-12

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